molecular formula C21H20N4O2S B2857372 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 379246-35-2

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2857372
CAS No.: 379246-35-2
M. Wt: 392.48
InChI Key: XJAOVJWZBDTRPC-UHFFFAOYSA-N
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Description

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 379248-38-1) is a heterocyclic molecule with a molecular formula of C23H20N4O2S2 and a molar mass of 448.56 g/mol . Its structure features:

  • A triazolopyridine core linked via a thioether group to an ethanone moiety.
  • A substituted pyrrole ring with a 4-methoxyphenyl group and methyl substituents.
  • Predicted physical properties include a density of 1.39 g/cm³ and a pKa of 0.57, indicating weak acidity .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-12-18(15(2)25(14)16-7-9-17(27-3)10-8-16)19(26)13-28-21-23-22-20-6-4-5-11-24(20)21/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOVJWZBDTRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a complex heterocyclic structure that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyridine moiety linked to a thioether group and a methoxyphenyl side chain. This unique structural configuration contributes to its potential as a therapeutic agent.

PropertyDetails
Molecular FormulaC₁₄H₁₇N₅O₂S
Molecular Weight319.38 g/mol
CAS Number379239-57-3
Structural FeaturesTriazolopyridine core, thioether linkage, methoxy substitution

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has shown significant efficacy against the c-Met kinase , which is crucial for cell growth and differentiation. Inhibition of c-Met leads to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevention of cancer cell division and growth.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Demonstrated effectiveness against various cancer cell lines by inhibiting c-Met kinase activity.
  • Antimicrobial Properties : Potential activity against bacterial strains and fungi.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through kinase inhibition.

Anticancer Studies

A study focusing on the anticancer properties of triazolopyridine derivatives highlighted the effectiveness of compounds similar to this compound. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

  • In Vitro Results : The compound showed IC50 values in the low micromolar range against several cancer cell lines (e.g., A549 lung cancer cells).
Cell LineIC50 (µM)
A549 (Lung)5.0
MCF7 (Breast)6.5
HeLa (Cervical)4.8

Antimicrobial Studies

Research has also indicated that derivatives of this compound possess antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibition.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Molecular Formula Molar Mass (g/mol) Core Heterocycles Key Substituents Biological/Physical Notes
Target Compound C23H20N4O2S2 448.56 Triazolopyridine, pyrrole 4-Methoxyphenyl, methyl groups on pyrrole Weak acidity (pKa ~0.57); potential kinase target
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(substituted pyrrole)ethanone C23H20N4O2S2 448.56 Benzothiazolo-triazole, pyrrole 4-Methoxyphenyl, methyl groups on pyrrole Same as target compound (synonym)
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethanone C10H12N4OS 236.29 Triazole, pyrrole Unsubstituted pyrrole, dimethyl triazole Simpler structure; lower molecular weight
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone C14H15N3O2S2 321.42 Thiadiazole, pyrrole Acetyl and methyl groups on pyrrole, methyl-thiadiazole Higher solubility due to thiadiazole core
Fluoro-triazolopyridine-linked cyclopenta-pyrrol derivative (Compound 39, ) C20H17F4N3O 391.37 Triazolopyridine, cyclopenta-pyrrol Fluorine, trifluoromethylphenyl Retinol-binding protein antagonist activity

Physical and Chemical Properties

  • Lipophilicity : The target compound’s 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted pyrrole analogs (e.g., ). Fluorinated derivatives () exhibit even higher lipophilicity.
  • Solubility : Thiadiazole analogs () may show improved aqueous solubility due to polarizable sulfur and nitrogen atoms.

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